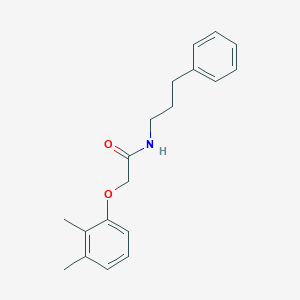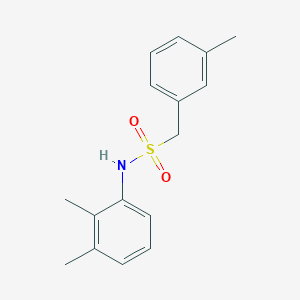![molecular formula C23H27N5O3 B4751569 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)
3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide
Übersicht
Beschreibung
3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptor (nAChR). It is a potent and specific activator of α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and plays a crucial role in cognitive function, memory, and learning. PNU-282987 has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety.
Wirkmechanismus
3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide selectively activates the α7 subtype of nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS. Activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways, including the activation of protein kinase C and the release of neurotrophic factors. These signaling pathways are involved in the regulation of cognitive function, memory, and learning, as well as the modulation of inflammation and pain.
Biochemical and Physiological Effects:
3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, possibly by increasing the release of acetylcholine and enhancing synaptic plasticity. It has also been shown to reduce the symptoms of schizophrenia and depression, possibly by modulating the activity of dopamine and serotonin neurotransmitter systems. In addition, 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide has been investigated for its potential use in the treatment of chronic pain, inflammatory bowel disease, and sepsis, possibly by modulating the activity of immune cells and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide in lab experiments include its high potency and selectivity for the α7 subtype of nAChR, which allows for precise modulation of this receptor subtype. However, the limitations of using 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide include its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for research on 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide, including the development of more potent and selective agonists for the α7 subtype of nAChR, the investigation of its potential therapeutic applications in other CNS disorders, such as Parkinson's disease and Huntington's disease, and the exploration of its mechanisms of action at the molecular and cellular levels. In addition, 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide could be used as a tool to study the role of α7 nAChR in various physiological and pathological processes, such as neuroinflammation and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression. 3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of chronic pain, inflammatory bowel disease, and sepsis.
Eigenschaften
IUPAC Name |
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c29-21(27-15-13-26(14-16-27)19-9-5-2-6-10-19)17-20-22(30)24-11-12-28(20)23(31)25-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZGTWGPZDLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4751487.png)
![2-{[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4751489.png)
![methyl 2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4751493.png)
![1-(4-methoxyphenyl)-5-({[2-(1-piperidinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751494.png)
![3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4751495.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4751512.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)

![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)

![1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4751575.png)